In Vitro Antifungal Activity (EC₅₀) of Antifungal Agent 106 vs. Structurally Related Mandelic Acid Derivatives
Antifungal agent 106 (Z31) was identified as the most potent compound among a series of thirty-one novel mandelic acid derivatives. Its in vitro EC₅₀ value of 11.8 mg/L against *Monilinia fructicola* was substantially lower than that of other derivatives in the series, which exhibited EC₅₀ values ranging from >50 mg/L to >200 mg/L. The 3D-QSAR analysis indicated that the large steric hindrance of the R1 groups and the electronegative nature of the piperazine ring in Z31 were key contributors to this enhanced activity [1].
| Evidence Dimension | In vitro antifungal activity (EC₅₀) against *Monilinia fructicola* |
|---|---|
| Target Compound Data | 11.8 mg/L |
| Comparator Or Baseline | Other mandelic acid derivatives (e.g., Z1–Z30); most active analogs exhibited EC₅₀ >50 mg/L, with many >200 mg/L. |
| Quantified Difference | At least 4.2-fold improvement over the next most active analog; >17-fold improvement over many derivatives. |
| Conditions | Mycelial growth inhibition assay on PDA medium; 3D-QSAR modeling based on CoMFA and CoMSIA. |
Why This Matters
This head-to-head comparison within a defined chemical series provides direct evidence of structural optimization and enables researchers to select the most potent candidate for further development.
- [1] Zheng Y, et al. Novel mandelic acid derivatives containing piperazinyls as potential candidate fungicides against Monilinia fructicola: Design, synthesis and mechanism study. Bioorg Chem. 2024 Oct;151:107647. View Source
